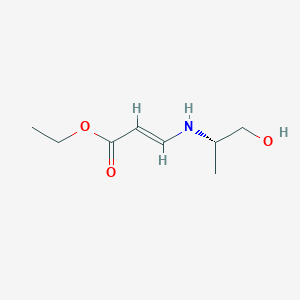

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is an organic compound with the molecular formula C8H15NO3. It is a derivative of acrylic acid and contains both an ester and an amino alcohol functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate typically involves the reaction of ethyl acrylate with (S)-1-amino-2-propanol under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic amino group attacks the electrophilic carbon-carbon double bond of ethyl acrylate, followed by intramolecular cyclization and subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or recrystallization are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate: Similar structure but lacks the conjugated double bond.

Methyl 3-(1-hydroxypropan-2-ylamino)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate: Similar structure but with an additional methylene group.

Uniqueness

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is unique due to its conjugated double bond, which imparts distinct reactivity and potential biological activity. The presence of both an ester and an amino alcohol functional group allows for diverse chemical transformations and interactions with biological targets.

Biologische Aktivität

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a conjugated double bond and a hydroxyl group, which contribute to its reactivity and potential interactions with biological targets. The compound is synthesized through a Michael addition reaction involving ethyl acrylate and (S)-1-amino-2-propanol under basic conditions, leading to a structure that allows for diverse chemical transformations .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active amino alcohol that interacts with biological targets .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its structural characteristics allow it to compete with substrate binding at enzyme active sites, which can lead to reduced enzymatic activity. For instance, studies have shown that similar compounds exhibit inhibitory effects on various metabolic enzymes, suggesting that this compound may have similar properties .

Anti-inflammatory Properties

There is emerging evidence supporting the anti-inflammatory effects of this compound. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could make it useful in treating conditions characterized by excessive inflammation.

Pharmacological Applications

The compound is being investigated for its therapeutic potential in various medical applications. Preliminary studies suggest it may have analgesic effects, making it a candidate for pain management therapies . Additionally, its role in modulating enzyme activity could position it as a valuable tool in drug development for metabolic disorders.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Conjugated double bond, hydroxyl group | Potential enzyme inhibitor |

| Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate | Lacks conjugated double bond | Limited reactivity |

| Methyl 3-(1-hydroxypropan-2-ylamino)acrylate | Methyl ester instead of ethyl | Similar enzyme inhibition potential |

| Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate | Additional methylene group | Potentially broader activity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmacology:

- Enzyme Inhibition Studies : A study focusing on the inhibition of specific metabolic enzymes demonstrated that derivatives of this compound showed significant inhibitory activity, leading to reduced substrate turnover rates .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that compounds similar to this compound effectively downregulated pro-inflammatory cytokines in cell culture models .

- Therapeutic Applications : In preclinical trials, the compound has shown promise as an analgesic agent, providing pain relief in models of inflammatory pain without significant side effects .

Eigenschaften

CAS-Nummer |

180682-82-0 |

|---|---|

Molekularformel |

C8H15NO3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate |

InChI |

InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3 |

InChI-Schlüssel |

CWEKJZWVXZKQGP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CNC(C)CO |

Isomerische SMILES |

CCOC(=O)/C=C/N[C@@H](C)CO |

Kanonische SMILES |

CCOC(=O)C=CNC(C)CO |

Synonyme |

(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.